2-methyl-N-(3-methyl-2-pyridinyl)benzamide
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Overview
Description
2-methyl-N-(3-methyl-2-pyridinyl)benzamide is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . This compound belongs to the class of aromatic amides, specifically benzanilides, which are characterized by the presence of a benzene ring attached to an amide group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methyl-N-(3-methyl-2-pyridinyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-methyl-2-aminopyridine . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-methyl-N-(3-methyl-2-pyridinyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-(3-methyl-2-pyridinyl)benzamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methyl-2-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-methyl-N-(3-methyl-2-pyridinyl)benzamide can be compared with other similar compounds, such as:
2-methyl-N-(3-pyridinyl)benzamide: This compound has a similar structure but lacks the methyl group on the pyridine ring, which may affect its chemical reactivity and biological activity.
3-methyl-N-(2-pyridinyl)benzamide: This compound has the methyl group on the benzene ring instead of the pyridine ring, leading to different chemical and biological properties.
4-methyl-N-(2-pyridinyl)benzamide: This compound has the methyl group on the 4-position of the benzene ring, which may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)14(17)16-13-11(2)7-5-9-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI Key |
ALBQCKCKXPWSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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